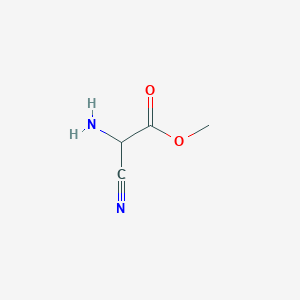
Methyl 2-amino-2-cyanoacetate
Übersicht
Beschreibung
Methyl 2-amino-2-cyanoacetate is an organic compound with the molecular formula C4H6N2O2. It is a versatile intermediate used in the synthesis of various biologically active compounds and heterocyclic structures. The presence of both amino and cyano groups in its structure makes it a valuable building block in organic synthesis.
Wirkmechanismus
Target of Action
Methyl 2-amino-2-cyanoacetate is a key precursor in the synthesis of various biologically active compounds . It is extensively used as a reactant in the formation of a variety of heterocyclic compounds . The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature affords the target N-substituted cyanoacetamide compounds . This compound’s interaction with its targets results in the formation of novel heterocyclic moieties .
Biochemical Pathways
This compound is involved in the cyanoacetylation of amines, which is a crucial step in the formation of biologically active compounds . This process affects various biochemical pathways, leading to the synthesis of diverse heterocyclic compounds .
Result of Action
The result of this compound’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists over the past decade . They are considered potential candidates for the development of better chemotherapeutic agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can significantly affect the yield of the target compounds
Biochemische Analyse
Biochemical Properties
Methyl 2-amino-2-cyanoacetate interacts with various enzymes, proteins, and other biomolecules. The carbonyl and cyano functions of this compound enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Cellular Effects
It is known that many derivatives of cyanoacetamide, which this compound is a part of, have diverse biological activities .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are primarily due to its ability to form a variety of heterocyclic compounds .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized through various methods, suggesting its stability and potential for long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-amino-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with ammonia or primary amines. This reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various bases .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the esterification of cyanoacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is then neutralized and purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-amino-2-cyanoacetate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation with aromatic aldehydes to form arylidenemalononitriles and (E)-α-cyanocinnamic esters.
Substitution Reactions: The active hydrogen on the amino group allows for substitution reactions with electrophiles.
Reduction Reactions: The nitrile group can be selectively reduced to an amine using catalysts like RANEY® Nickel under hydrogenation conditions.
Common Reagents and Conditions:
Bases: Sodium carbonate, potassium hydroxide.
Catalysts: RANEY® Nickel, calcite, fluorite.
Solvents: Methanol, acetic acid, DMF (dimethylformamide).
Major Products:
Arylidenemalononitriles: Formed through Knoevenagel condensation.
Amines: Resulting from the reduction of the nitrile group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-2-cyanoacetate has a wide range of applications in scientific research:
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is employed in the production of dyes, pigments, and other fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Methyl cyanoacetate: Lacks the amino group, making it less reactive in certain nucleophilic reactions.
Ethyl cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to slightly different reactivity and physical properties.
Cyanoacetamide: Contains an amide group instead of an ester, which affects its reactivity and applications.
Uniqueness: Methyl 2-amino-2-cyanoacetate is unique due to the presence of both amino and cyano groups, which provide a balance of nucleophilicity and electrophilicity. This dual functionality makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Eigenschaften
IUPAC Name |
methyl 2-amino-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-8-4(7)3(6)2-5/h3H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVOLORCOVKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576489 | |
| Record name | Methyl 3-nitriloalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52486-70-1 | |
| Record name | Methyl 3-nitriloalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azabicyclo[2.2.2]octane-3-carboxaldehyde](/img/structure/B3053178.png)







![4-[(4-Aminophenyl)methyl]-2-ethylaniline](/img/structure/B3053191.png)



